(Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
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Overview
Description
(Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid is a complex organic compound with a unique structure It features a cyclopentyl ring with multiple hydroxyl groups, a dioxolane ring, and a heptenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid involves several steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring with hydroxyl groups can be synthesized through a series of aldol condensation and reduction reactions.
Synthesis of the Dioxolane Ring: The dioxolane ring is typically formed by reacting a diol with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Heptenoic Acid Chain: The heptenoic acid chain can be attached through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups on the cyclopentyl ring can undergo oxidation to form ketones or carboxylic acids.
Reduction: The double bond in the heptenoic acid chain can be reduced to form a saturated acid.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated heptanoic acid.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biology, this compound can be used to study the effects of hydroxylated cyclopentyl rings on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and the dioxolane ring may form hydrogen bonds with active sites, while the heptenoic acid chain can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid: Unique due to its specific arrangement of functional groups.
Cyclopentyl derivatives: Similar in having a cyclopentyl ring but differ in the attached functional groups.
Dioxolane derivatives: Similar in having a dioxolane ring but differ in the attached alkyl chains.
Uniqueness
The uniqueness of this compound lies in its combination of a hydroxylated cyclopentyl ring, a dioxolane ring, and a heptenoic acid chain. This specific arrangement of functional groups provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
(Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O6/c1-2-3-4-7-10-14-24(29-16-17-30-24)15-13-20-19(21(25)18-22(20)26)11-8-5-6-9-12-23(27)28/h5,8,19-22,25-26H,2-4,6-7,9-18H2,1H3,(H,27,28)/b8-5-/t19?,20-,21-,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBASUHFDDBSQH-OLFUVCFDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1(OCCO1)CCC2C(CC(C2CC=CCCCC(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC1(OCCO1)CC[C@H]2[C@H](C[C@H](C2C/C=C\CCCC(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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